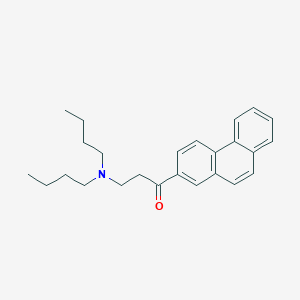
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, and a dibutylamino group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one typically involves the following steps:
Starting Materials: Phenanthrene, dibutylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction may involve Friedel-Crafts acylation to introduce the ketone group onto the phenanthrene ring, followed by nucleophilic substitution to attach the dibutylamino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used in studies involving enzyme interactions or receptor binding.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenanthrene moiety may play a role in π-π interactions, while the dibutylamino group could be involved in hydrogen bonding or electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with dimethylamino instead of dibutylamino.
3-(Diethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
The uniqueness of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one lies in its specific combination of the phenanthrene moiety and the dibutylamino group, which may confer unique chemical and physical properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
Número CAS |
6327-13-5 |
|---|---|
Fórmula molecular |
C25H31NO |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
3-(dibutylamino)-1-phenanthren-2-ylpropan-1-one |
InChI |
InChI=1S/C25H31NO/c1-3-5-16-26(17-6-4-2)18-15-25(27)22-13-14-24-21(19-22)12-11-20-9-7-8-10-23(20)24/h7-14,19H,3-6,15-18H2,1-2H3 |
Clave InChI |
XPLILSRCNDJUDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
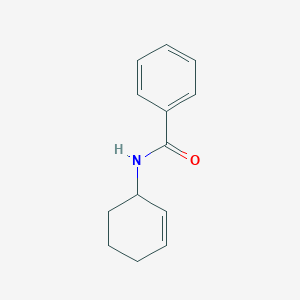
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
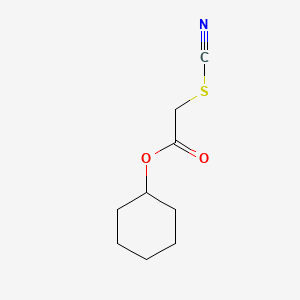
![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
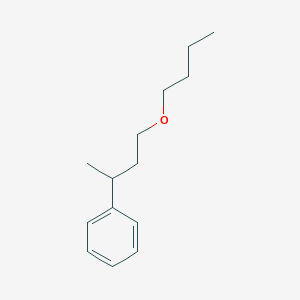


![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)
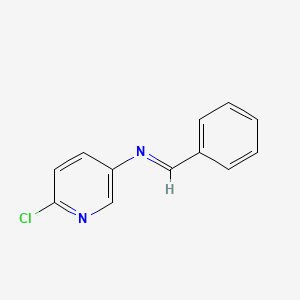
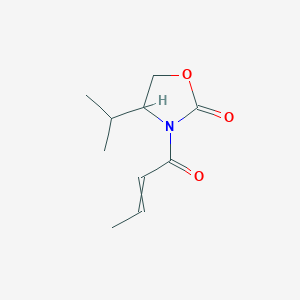
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
